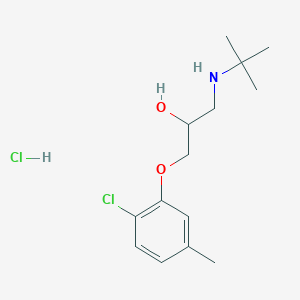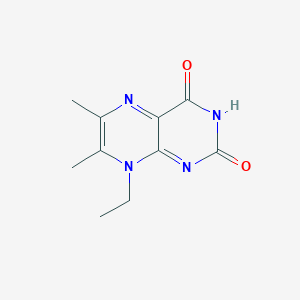
8-Ethyl-6,7-dimethylpteridine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethyl-6,7-dimethylpteridine-2,4-dione, also known as lumazine, is a heterocyclic organic compound that plays a crucial role in the biosynthesis of riboflavin. It is a yellow crystalline solid that is soluble in water and has a melting point of 296-298°C. Lumazine has been widely studied for its potential applications in scientific research.
Mecanismo De Acción
Lumazine acts as a cofactor for various enzymes involved in the biosynthesis of riboflavin. It also plays a role in the regulation of gene expression and cellular metabolism. Lumazine has been shown to bind to DNA and modulate its structure, suggesting a potential role in DNA repair and replication.
Biochemical and Physiological Effects
Lumazine has been shown to have antioxidant properties, protecting cells from oxidative stress. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Lumazine has been implicated in the regulation of circadian rhythms, suggesting a potential role in sleep and wakefulness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Lumazine has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. However, its synthesis can be challenging, and it may be difficult to obtain in large quantities. Lumazine can also be affected by pH and temperature, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 8-Ethyl-6,7-dimethylpteridine-2,4-dione. One potential area of research is the development of 8-Ethyl-6,7-dimethylpteridine-2,4-dione-based fluorescent probes for the detection of biomolecules in living cells. Another area of research is the use of 8-Ethyl-6,7-dimethylpteridine-2,4-dione as a photosensitizer for cancer therapy. Additionally, the role of 8-Ethyl-6,7-dimethylpteridine-2,4-dione in circadian rhythms and sleep regulation warrants further investigation. Overall, 8-Ethyl-6,7-dimethylpteridine-2,4-dione has the potential to be a valuable tool in scientific research and may have important applications in medicine and biotechnology.
Métodos De Síntesis
Lumazine can be synthesized using various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of 2-amino-4,6-dihydroxy-pyrimidine with ethyl acetoacetate, followed by cyclization with acetic anhydride. Microbial fermentation involves the use of 8-Ethyl-6,7-dimethylpteridine-2,4-dione synthase enzymes to catalyze the conversion of 6,7-dimethyl-8-ribityl8-Ethyl-6,7-dimethylpteridine-2,4-dione to 8-Ethyl-6,7-dimethylpteridine-2,4-dione.
Aplicaciones Científicas De Investigación
Lumazine has been used in various scientific research applications, including fluorescence spectroscopy, protein folding studies, and enzyme kinetics. It has also been used as a fluorescent probe for the detection of oxygen and as a photosensitizer for photodynamic therapy.
Propiedades
Número CAS |
13300-49-7 |
|---|---|
Nombre del producto |
8-Ethyl-6,7-dimethylpteridine-2,4-dione |
Fórmula molecular |
C10H12N4O2 |
Peso molecular |
220.23 g/mol |
Nombre IUPAC |
8-ethyl-6,7-dimethylpteridine-2,4-dione |
InChI |
InChI=1S/C10H12N4O2/c1-4-14-6(3)5(2)11-7-8(14)12-10(16)13-9(7)15/h4H2,1-3H3,(H,13,15,16) |
Clave InChI |
FNRPHKKIHSKBAA-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(N=C2C1=NC(=O)NC2=O)C)C |
SMILES canónico |
CCN1C(=C(N=C2C1=NC(=O)NC2=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






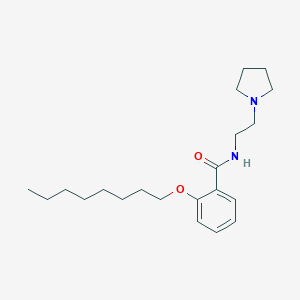
![Pyridine, 4-[2-(1-piperidinyl)ethyl]-](/img/structure/B76044.png)
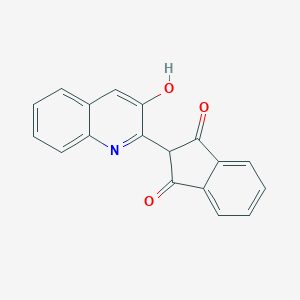

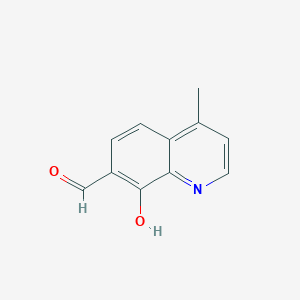
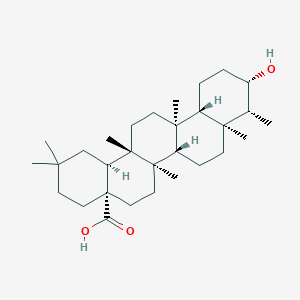
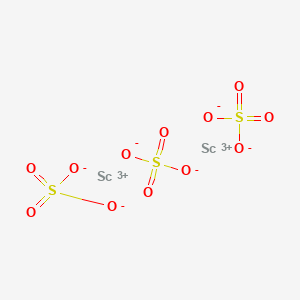

![3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione](/img/structure/B76063.png)

